![molecular formula C12H19N3 B14239685 3,6,9-Triazabicyclo[9.3.1]pentadeca-1(15),11,13-triene CAS No. 374806-99-2](/img/structure/B14239685.png)
3,6,9-Triazabicyclo[9.3.1]pentadeca-1(15),11,13-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,9-Triazabicyclo[931]pentadeca-1(15),11,13-triene is a complex organic compound known for its unique bicyclic structure containing nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9-Triazabicyclo[9.3.1]pentadeca-1(15),11,13-triene typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of tert-butyl bromoacetate with a precursor compound in the presence of a base such as potassium carbonate in acetonitrile . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. High-purity reagents and stringent quality control measures are essential to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
3,6,9-Triazabicyclo[9.3.1]pentadeca-1(15),11,13-triene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen atoms to the molecule.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3,6,9-Triazabicyclo[9.3.1]pentadeca-1(15),11,13-triene has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: It serves as a probe for studying biological systems and interactions.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,6,9-Triazabicyclo[9.3.1]pentadeca-1(15),11,13-triene involves its interaction with specific molecular targets. As a ligand, it can form stable complexes with metal ions, which can then participate in various biochemical pathways . The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene: This compound has an additional nitrogen atom in its structure, which can affect its reactivity and applications.
3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid: This derivative contains carboxylic acid groups, making it useful in chelation and metal ion binding.
Uniqueness
3,6,9-Triazabicyclo[9.3.1]pentadeca-1(15),11,13-triene is unique due to its specific arrangement of nitrogen atoms and its ability to form stable complexes with metal ions. This property makes it particularly valuable in applications requiring strong and selective binding to metal ions.
Propriétés
Numéro CAS |
374806-99-2 |
|---|---|
Formule moléculaire |
C12H19N3 |
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
3,6,9-triazabicyclo[9.3.1]pentadeca-1(15),11,13-triene |
InChI |
InChI=1S/C12H19N3/c1-2-11-8-12(3-1)10-15-7-5-13-4-6-14-9-11/h1-3,8,13-15H,4-7,9-10H2 |
Clé InChI |
HRZJFPQPJJANAS-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC2=CC(=CC=C2)CNCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


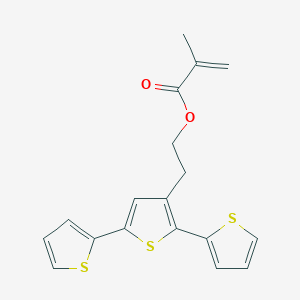
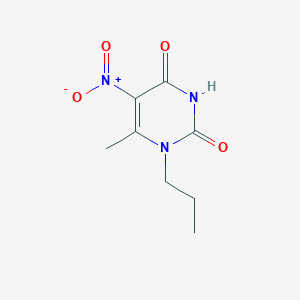
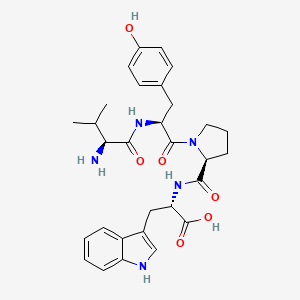
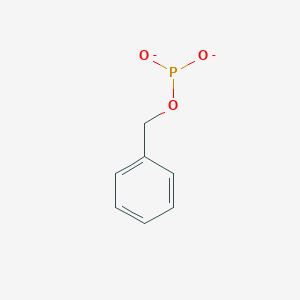
![Benzyl [(2S)-1-oxo-4-phenylbutan-2-yl]carbamate](/img/structure/B14239630.png)
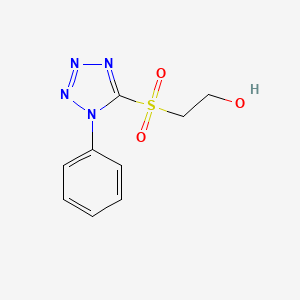



![2-{[(Furan-2-yl)methyl]sulfanyl}-1,4-dihydropyrazine](/img/structure/B14239658.png)
![Methanesulfonamide, N-[3-(diethylamino)phenyl]-1,1,1-trifluoro-](/img/structure/B14239664.png)
![1,8,12,15-tetrazatetracyclo[7.6.0.02,7.010,14]pentadeca-2,4,6,8,10,12,14-heptaene](/img/structure/B14239665.png)
![[(Diphenylstannanediyl)bis(sulfanediyl-2,1-phenylene)]bis(diphenylphosphane)](/img/structure/B14239669.png)
![2-Propanethiol, 1-[(3-aminopropyl)amino]-2-methyl-](/img/structure/B14239678.png)
